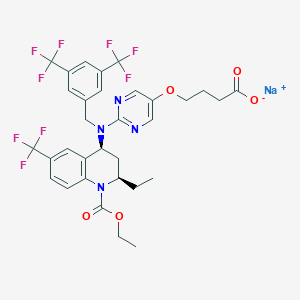
Obicetrapib sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obicetrapib sodium is a third-generation cholesteryl ester transfer protein (CETP) inhibitor. It has garnered attention due to its potential in treating dyslipidemia and atherosclerotic cardiovascular disease (ASCVD). This compound works by inhibiting the CETP, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins .
Preparation Methods
The synthesis of obicetrapib sodium involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods are optimized to scale up the synthesis while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Obicetrapib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Obicetrapib sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of CETP and its effects on lipid metabolism.
Biology: Researchers use it to understand the role of CETP in lipid transfer and its impact on cellular functions.
Mechanism of Action
Obicetrapib sodium exerts its effects by inhibiting the activity of CETP. CETP normally facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting CETP, this compound increases HDL levels and decreases LDL levels, thereby reducing the risk of atherosclerosis and cardiovascular events .
Comparison with Similar Compounds
Obicetrapib sodium is compared with other CETP inhibitors such as:
Torcetrapib: An earlier CETP inhibitor that was discontinued due to adverse cardiovascular events.
Dalcetrapib: Another CETP inhibitor that showed modest efficacy but was also discontinued.
Anacetrapib: A CETP inhibitor that demonstrated significant lipid-lowering effects but faced challenges in clinical development.
This compound stands out due to its potent CETP inhibition and favorable safety profile observed in preliminary studies .
Properties
CAS No. |
866399-88-4 |
|---|---|
Molecular Formula |
C32H30F9N4NaO5 |
Molecular Weight |
744.6 g/mol |
IUPAC Name |
sodium;4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoate |
InChI |
InChI=1S/C32H31F9N4O5.Na/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41;/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47);/q;+1/p-1/t22-,26+;/m1./s1 |
InChI Key |
WXEDTKUVWZVNTI-IINJVQNMSA-M |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


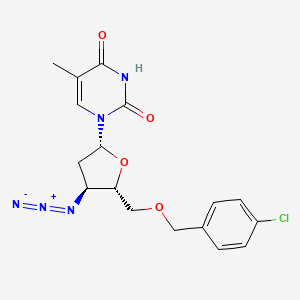
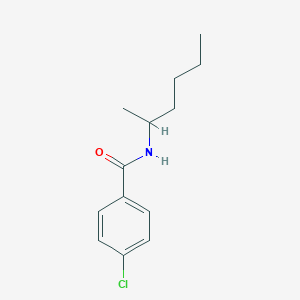
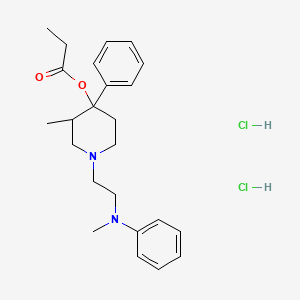

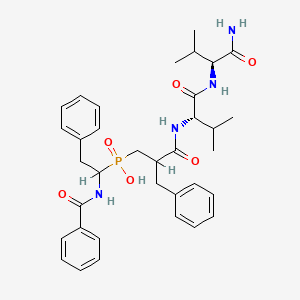
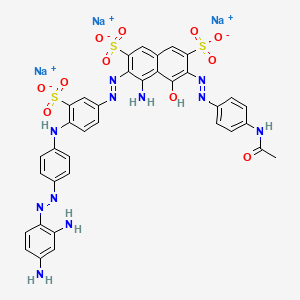
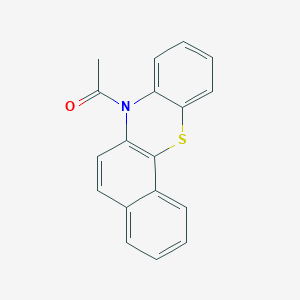
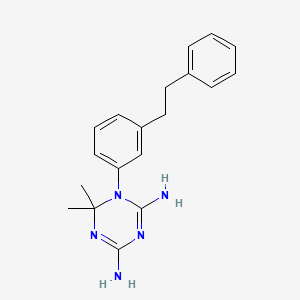
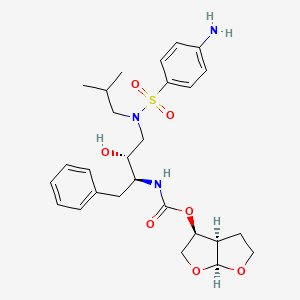
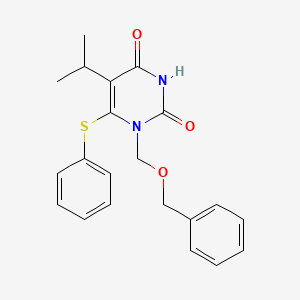
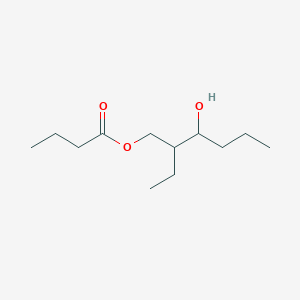
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
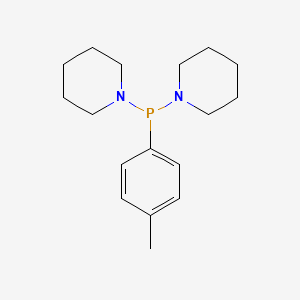
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
